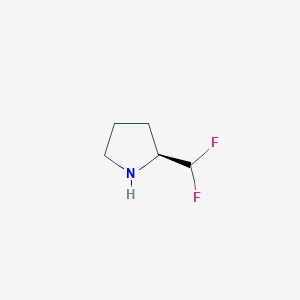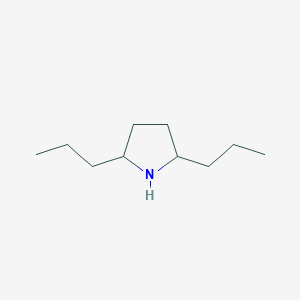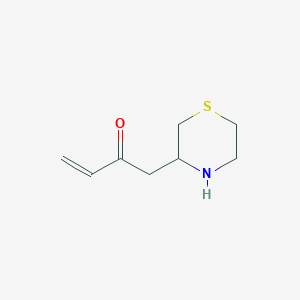
1-(Thiomorpholin-3-YL)but-3-EN-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Thiomorpholin-3-YL)but-3-EN-2-one is a heterocyclic compound containing both sulfur and nitrogen atoms. It is characterized by its unique structure, which includes a thiomorpholine ring fused with a butenone moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Thiomorpholin-3-YL)but-3-EN-2-one can be synthesized through a one-pot reaction involving thiomorpholine and butenone derivatives. The reaction is typically carried out in the presence of a solid base such as magnesium oxide (MgO) and an eco-friendly solvent like ethanol. The use of microwave irradiation can significantly reduce the reaction time, making the process more efficient and environmentally friendly .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically monitored using techniques such as NMR, HPLC, and LC-MS to confirm the structure and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1-(Thiomorpholin-3-YL)but-3-EN-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiomorpholine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butenone moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiomorpholine derivatives .
Aplicaciones Científicas De Investigación
1-(Thiomorpholin-3-YL)but-3-EN-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-(Thiomorpholin-3-YL)but-3-EN-2-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and enzyme inhibition .
Comparación Con Compuestos Similares
Similar Compounds
1-(Thiomorpholin-3-YL)but-3-EN-1-one: This compound has a similar structure but differs in the position of the double bond.
Thiomorpholine: A simpler analog that lacks the butenone moiety.
Uniqueness
1-(Thiomorpholin-3-YL)but-3-EN-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H13NOS |
|---|---|
Peso molecular |
171.26 g/mol |
Nombre IUPAC |
1-thiomorpholin-3-ylbut-3-en-2-one |
InChI |
InChI=1S/C8H13NOS/c1-2-8(10)5-7-6-11-4-3-9-7/h2,7,9H,1,3-6H2 |
Clave InChI |
QIFJYTVSOBEFCT-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)CC1CSCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13165515.png)
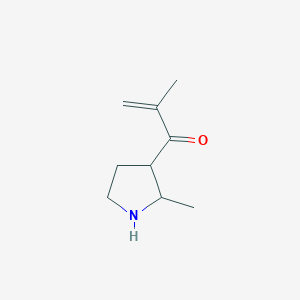



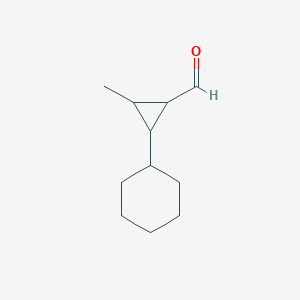
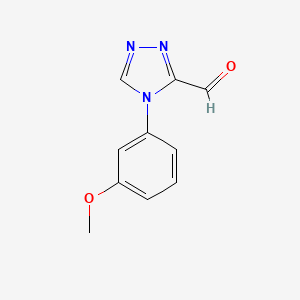

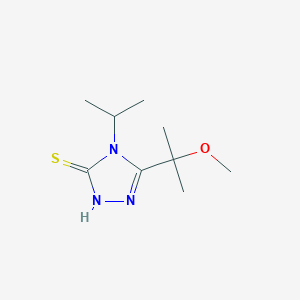
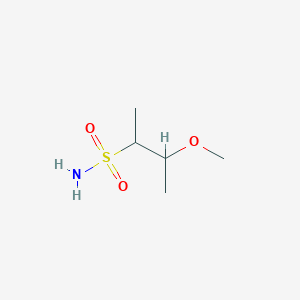
![3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B13165583.png)
